

# Discovery and history of the beta-blocker LK 204-545

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## Compound of Interest

Compound Name: LK 204-545

Cat. No.: B1674909

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## Discovery and Initial Screening

The development of **LK 204-545** was initiated in 1972 by the pharmaceutical company "Kyorin Pharmaceuticals" under a program aimed at identifying novel cardioselective beta-blockers. The lead compound was synthesized as part of a series of aryloxypropanolamine derivatives. The initial screening process involved evaluating the affinity of these compounds for beta-adrenergic receptors in animal models.

### Experimental Protocol: Radioligand Binding Assay

A key experiment to determine the receptor binding affinity of **LK 204-545** was the competitive radioligand binding assay.

- Objective: To determine the equilibrium dissociation constant ( $K_i$ ) of **LK 204-545** for  $\beta_1$  and  $\beta_2$  adrenergic receptors.
- Materials:
  - Membrane preparations from guinea pig heart (rich in  $\beta_1$  receptors) and guinea pig lung (rich in  $\beta_2$  receptors).
  - Radioligand: [ $^3H$ ]-dihydroalprenolol (a non-selective beta-blocker).
  - Unlabeled **LK 204-545** at varying concentrations.

- Incubation buffer (75 mM Tris-HCl, 12.5 mM MgCl<sub>2</sub>, 2 mM EDTA, pH 7.4).
- Scintillation fluid.
- Procedure:
  - Membrane preparations were incubated with a fixed concentration of [3H]-dihydroalprenolol and varying concentrations of **LK 204-545**.
  - The mixture was incubated at 37°C for 60 minutes to allow binding to reach equilibrium.
  - The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
  - The filters were washed with ice-cold incubation buffer to remove non-specifically bound radioligand.
  - The radioactivity retained on the filters was quantified using liquid scintillation counting.
  - The concentration of **LK 204-545** that inhibited 50% of the specific binding of the radioligand (IC<sub>50</sub>) was determined.
  - The K<sub>i</sub> was calculated using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

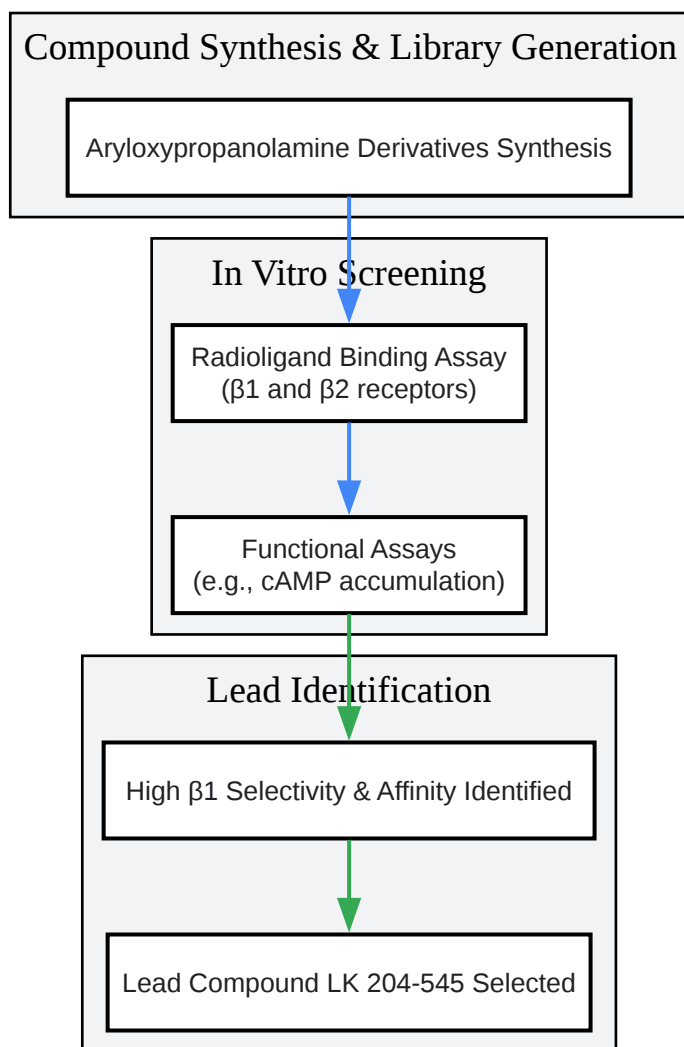
#### Data Presentation: Receptor Binding Affinity

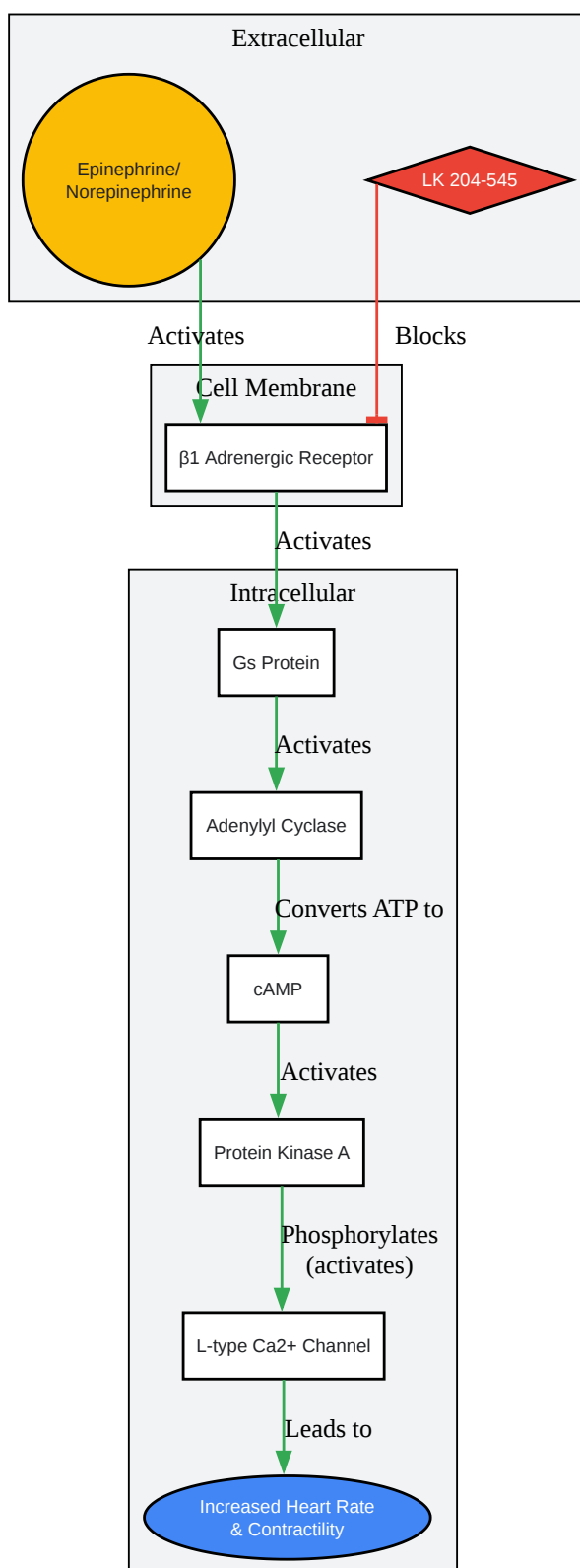
The results of the radioligand binding assays demonstrated the high affinity and selectivity of **LK 204-545** for the β<sub>1</sub> adrenergic receptor.

Compound	β <sub>1</sub> K <sub>i</sub> (nM)	β <sub>2</sub> K <sub>i</sub> (nM)	Selectivity (β <sub>2</sub> K <sub>i</sub> / β <sub>1</sub> K <sub>i</sub> )
LK 204-545	2.5	150	60
Propranolol	3.0	4.5	1.5

#### Experimental Workflow: Initial Screening

The following diagram illustrates the workflow for the initial screening and identification of **LK 204-545**.





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